![molecular formula C17H15ClN2O3 B11479418 6-acetyl-5-(4-chlorophenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B11479418.png)

6-acetyl-5-(4-chlorophenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

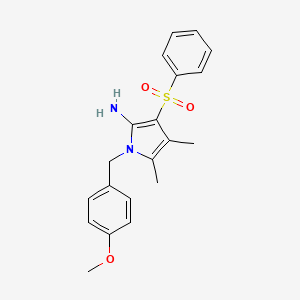

6-Acetyl-5-(4-Chlorphenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-on ist eine heterocyclische Verbindung, die zur Familie der Pyrano[2,3-d]pyrimidine gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und ihre potenziellen Anwendungen in der pharmazeutischen Chemie. Das Vorhandensein verschiedener funktioneller Gruppen wie Acetyl, Chlorphenyl und Dimethylgruppen trägt zu ihren einzigartigen chemischen Eigenschaften und Reaktivitäten bei.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Acetyl-5-(4-Chlorphenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-on umfasst in der Regel die folgenden Schritte:

Acylierung von 5-Acetyl-4-aminopyrimidinen: Dieser Schritt umfasst die Acylierung von 5-Acetyl-4-aminopyrimidinen mit geeigneten Acylierungsmitteln, wie z. B. Carbonsäureanhydriden oder Säurechloriden.

Reduktive Aminierung und Cyclisierung: Die Acetylgruppe in 5-Acetyl-4-aminopyrimidinen kann auch einer reduktiven Aminierung gefolgt von einer Cyclisierung mit Dimethylformamiddimethylacetal (DMF–DMA) oder Triethylorthoformiat (HC(OEt)3) unterzogen werden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können die oben genannten Synthesewege mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Reproduzierbarkeit des Prozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

6-Acetyl-5-(4-Chlorphenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Pyrimidinderivate führen.

Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxoverbindungen ergeben, während Substitutionsreaktionen verschiedene substituierte Pyrimidinderivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

6-Acetyl-5-(4-Chlorphenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Chemie: Die Verbindung zeigt potenzielle antiproliferative, antioxidative, entzündungshemmende, leberschützende, diuretische, antimikrobielle und blutdrucksenkende Aktivitäten.

Biologische Studien: Es dient als Inhibitor von Phosphodiesterase, Dihydrofolat-Reduktase, RAF-Kinase und P38-Proteinkinase.

Industrielle Anwendungen: Die Verbindung kann als Zwischenprodukt bei der Synthese verschiedener Arzneimittel und Agrochemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 6-Acetyl-5-(4-Chlorphenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-on umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es Enzyme wie Phosphodiesterase und Dihydrofolat-Reduktase inhibieren, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert . Die antiproliferativen Wirkungen der Verbindung können auf ihre Fähigkeit zurückzuführen sein, die Zellzyklusprogression zu stören und Apoptose in Krebszellen zu induzieren.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and the target enzyme or receptor.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrimido[4,5-d]pyrimidine: Diese Verbindungen sind strukturell ähnlich und zeigen ähnliche biologische Aktivitäten.

Pyrido[2,3-d]pyrimidine: Diese Verbindungen weisen ebenfalls strukturelle Ähnlichkeiten auf und wurden auf ihre antiproliferativen, antimikrobiellen, entzündungshemmenden und antihistaminischen Aktivitäten untersucht.

Einzigartigkeit

6-Acetyl-5-(4-Chlorphenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-on ist aufgrund seiner spezifischen funktionellen Gruppen und der Kombination von biologischen Aktivitäten, die es zeigt, einzigartig. Seine Fähigkeit, mehrere Enzyme zu hemmen, und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.

Eigenschaften

Molekularformel |

C17H15ClN2O3 |

|---|---|

Molekulargewicht |

330.8 g/mol |

IUPAC-Name |

6-acetyl-5-(4-chlorophenyl)-2,7-dimethyl-3,5-dihydropyrano[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H15ClN2O3/c1-8(21)13-9(2)23-17-15(16(22)19-10(3)20-17)14(13)11-4-6-12(18)7-5-11/h4-7,14H,1-3H3,(H,19,20,22) |

InChI-Schlüssel |

OLODVAMUQZNOAE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(C2=C(O1)N=C(NC2=O)C)C3=CC=C(C=C3)Cl)C(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester](/img/structure/B11479339.png)

![3-Bromo-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile](/img/structure/B11479344.png)

![N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11479351.png)

![3-(5-Chloro-2-methoxyphenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11479359.png)

![4-(4-hydroxy-3,5-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11479367.png)

![8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11479377.png)

![2-amino-7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11479391.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]butanamide](/img/structure/B11479400.png)

![3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11479415.png)

![4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B11479417.png)